3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
“3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 368866-17-5 . It has a molecular weight of 244.29 and its IUPAC name is 3-amino-1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, compound 3 (1-BOC-3-piperidines alcohol) was used in a reaction with pimelinketone, aluminum isopropylate, and methylene dichloride . The reaction was carried out at 80°C for 8 hours . After cooling to room temperature, 10% sodium hydroxide was added and the mixture was stirred for 30 minutes . The product was then extracted with dichloromethane .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and kept at 2-8°C . The compound has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound is highly soluble, with a solubility of 462.0 mg/ml .Scientific Research Applications
- Application Summary : This compound is used as an important raw material and intermediate in organic synthesis .
Scientific Field: Organic Synthesis
Scientific Field: Pharmaceutical Research
- Application Summary : This compound is used in the synthesis of dipeptides .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Scientific Field: Dipeptide Synthesis
Scientific Field: Synthesis of GABAA receptor agonists, Piperidine derivatives, Selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, chemicals in the Iboga-alkaloid family
Safety And Hazards
properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646951 | |
Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
368866-17-5 | |
Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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